5,6-Difluoro-2,1,3-benzoxadiazole

Vue d'ensemble

Description

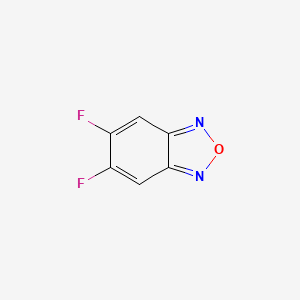

5,6-Difluoro-2,1,3-benzoxadiazole (DFBOD) is a fluorinated derivative of the 2,1,3-benzoxadiazole (BOD) heterocycle, characterized by two fluorine atoms at the 5- and 6-positions of the aromatic ring. The BOD core comprises a fused benzene ring with oxygen and nitrogen atoms in a 1,2,3-arrangement, creating a planar, electron-deficient structure. Fluorination enhances its electron-withdrawing properties, making DFBOD a promising acceptor unit in optoelectronic materials such as organic photovoltaics (OPVs) and thermally activated delayed fluorescence (TADF) emitters. Its high electronegativity, derived from oxygen and fluorine atoms, lowers both HOMO and LUMO energy levels without altering the optical bandgap, thereby improving charge transport and device stability.

Méthodes De Préparation

The synthesis of 5,6-Difluoro-2,1,3-benzoxadiazole involves a triarylamine donor unit connected to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block. The process is simplified by avoiding intermediate halogenation reactions and the formation of toxic organometallic by-products. The building blocks are connected by direct (hetero)-arylation .

Analyse Des Réactions Chimiques

5,6-Difluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

Coupling Reactions: It is often used in C-C cross-coupling reactions, particularly in the synthesis of conjugated polymers for organic electronics

Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, the compound’s structure suggests potential reactivity under appropriate conditions.

Applications De Recherche Scientifique

Organic Electronics

1.1 Light-Emitting Diodes (LEDs)

5,6-Difluoro-2,1,3-benzoxadiazole serves as a crucial building block in the synthesis of organic semiconductors used in light-emitting diodes. Its electron-withdrawing properties enhance the electron affinity of the resulting materials, making them suitable for efficient light emission. The incorporation of fluorine atoms in the benzoxadiazole structure lowers the band gap of the semiconducting materials, which is essential for optimizing LED performance .

1.2 Photovoltaic Devices

The compound is also utilized in the development of polymer solar cells. Research has demonstrated that polymers based on this compound can achieve high power conversion efficiencies (PCEs). For instance, a polymer named BDT-ffBX-DT exhibited a PCE of 9.4% when blended with a low-cost fullerene derivative acceptor. This advancement is significant as it paves the way for cost-effective and scalable manufacturing processes for solar energy applications .

Pharmacological Applications

2.1 Antiviral Properties

Recent studies have explored the antiviral potential of derivatives of this compound. Compounds synthesized from this base have shown promising activity against various viruses. For example, certain derivatives have been reported to inhibit Herpes Simplex Virus with IC50 values significantly lower than standard antiviral drugs like ribavirin . This suggests that modifications to the benzoxadiazole structure can enhance its biological activity.

2.2 Anti-inflammatory Activity

The anti-inflammatory properties of benzoxadiazole derivatives are another area of interest. Compounds derived from this compound have been shown to exhibit significant inhibition of cyclooxygenases (COX), which are key enzymes involved in inflammation pathways. This makes them potential candidates for developing new anti-inflammatory medications .

Summary Table of Applications

Case Studies

Case Study 1: Polymer Solar Cells

In a study published by Wang et al., new conjugated polymers based on difluorobenzoxadiazole were developed to meet practical application requirements for polymer solar cells. The study highlighted the importance of molecular design in achieving high PCEs while maintaining compatibility with low-cost manufacturing techniques .

Case Study 2: Antiviral Activity

A series of novel benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their inhibitory effects on PD-L1 and various viral infections. The results indicated that specific structural modifications could lead to enhanced antiviral activity against Herpes Simplex Virus and other pathogens .

Mécanisme D'action

The mechanism of action for 5,6-Difluoro-2,1,3-benzoxadiazole in organic photovoltaics involves its role as a component in the active layer of solar cells. The compound’s structure allows it to participate in charge transfer processes, facilitating the conversion of light into electrical energy. The molecular targets and pathways involved include the interaction with other components in the photovoltaic cell, such as electron donors and acceptors.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

5,6-Difluoro-2,1,3-Benzothiadiazole (DFBT)

DFBT replaces the oxygen atom in DFBOD with sulfur. While both compounds exhibit strong electron-withdrawing capabilities, DFBOD’s oxygen atom provides higher electronegativity, resulting in a larger dipole moment (3.1 D vs. 2.6 D for DFBT). This enhances intermolecular interactions and promotes planar molecular geometries, critical for efficient π-π stacking in solid-state devices. DFT studies reveal that DFBOD’s HOMO (-5.4 eV) and LUMO (-3.2 eV) are 0.3–0.5 eV lower than those of DFBT, reducing energy losses in OPVs.

Non-Fluorinated Benzoxadiazole (BOD)

The absence of fluorine in BOD reduces its electron deficiency. DFBOD’s fluorination stabilizes frontier orbitals, narrowing the electrochemical bandgap (2.48–2.70 eV) compared to BOD (2.85–3.10 eV). Fluorination also increases thermal stability, with DFBOD showing a maximum degradation rate at 300°C, ~20°C higher than BOD.

Photophysical Properties

Table 1: Key Photophysical Parameters

- Fluorescence Quantum Yield (ΦFL): DFBOD’s ΦFL (0.55–0.65) surpasses both DFBT (0.45–0.50) and BOD (0.40–0.45) due to reduced non-radiative decay pathways from rigid fluorination.

- Stokes Shift : DFBOD’s large Stokes shift (~3,779 cm<sup>−1</sup>) indicates strong intramolecular charge transfer (ICT), outperforming DFBT (~3,500 cm<sup>−1</sup>) and BOD (~3,200 cm<sup>−1</sup>).

Thermal and Electrochemical Stability

Thermal Stability : DFBOD exhibits superior thermal stability with a decomposition onset at 220°C and maximum degradation at 300°C, compared to DFBT (decomposition onset: 200°C).

Electrochemical Bandgap : DFBOD’s electrochemical bandgap (2.48–2.70 eV) aligns closely with its optical bandgap (2.64–2.67 eV), ensuring minimal energy loss in charge transfer processes.

Performance in Optoelectronic Devices

Organic Photovoltaics (OPVs) : DFBOD-based polymers (e.g., BDT-ffBX-DT) achieve power conversion efficiencies (PCE) of ~10%, outperforming DFBT analogs (PCE: ~8%). Fluorination in DFBOD enhances open-circuit voltage (VOC = 0.92 V) by lowering HOMO levels, while maintaining high short-circuit current (JSC = 16.5 mA/cm²).

TADF Applications : DFBOD’s rigid structure and high ΦFL enable efficient reverse intersystem crossing (RISC), making it suitable for TADF emitters with external quantum efficiencies (EQE) >15%.

Activité Biologique

5,6-Difluoro-2,1,3-benzoxadiazole (DFBO) is a compound that has garnered interest in various fields due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activities associated with DFBO, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a benzoxadiazole core with two fluorine atoms at the 5 and 6 positions. This structural modification enhances its electronic properties, making it an attractive candidate for medicinal chemistry and material science applications. The presence of fluorine is known to influence the compound's lipophilicity and biological interactions.

1. Antimicrobial Activity

DFBO and its derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that benzoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

- Bacterial Activity : DFBO derivatives demonstrated selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis and exhibited varying degrees of activity against Escherichia coli .

- Fungal Activity : Some derivatives have shown antifungal properties against pathogens like Candida albicans, with minimal inhibitory concentrations (MICs) indicating effective inhibition .

Table 1: Antimicrobial Activity of DFBO Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| DFBO-1 | Bacillus subtilis | 32 | Antibacterial |

| DFBO-2 | Escherichia coli | 64 | Antibacterial |

| DFBO-3 | Candida albicans | 16 | Antifungal |

2. Anticancer Activity

The cytotoxic potential of DFBO has been evaluated against various cancer cell lines. Research indicates that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for anticancer drug development.

- Cell Lines Tested : DFBO derivatives were tested on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines.

- Cytotoxicity Results : The compounds displayed significant cytotoxic effects with IC50 values in the micromolar range for several cancer types .

Table 2: Cytotoxicity of DFBO Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| DFBO-C1 | MCF-7 | 5.4 | 4.2 |

| DFBO-C2 | A549 | 8.0 | 3.5 |

| DFBO-C3 | PC3 | 6.7 | 5.0 |

3. Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, DFBO has been investigated for additional therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that benzoxazole derivatives may possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

- Antiviral Activity : Preliminary research indicates potential antiviral effects against specific viral strains, although further studies are needed to elucidate this activity .

Case Studies

Several case studies have highlighted the biological efficacy of DFBO derivatives:

- Study on Antibacterial Properties : A recent study screened multiple DFBO derivatives against common bacterial strains and found that certain substitutions significantly enhanced antibacterial activity, particularly those with electron-donating groups .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of a series of benzoxazole derivatives on various cancer cell lines, establishing a structure–activity relationship that could guide future drug development efforts .

Q & A

Q. Basic: What are the common synthetic routes for preparing 5,6-Difluoro-2,1,3-benzoxadiazole, and how are reaction conditions optimized?

This compound is typically synthesized via cyclization reactions of fluorinated precursors. A general method involves refluxing substituted benzaldehyde derivatives with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst choice. For example, molecular sieves can enhance nucleophilic substitution efficiency in fused-ring systems . Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns, while NMR identifies proton environments in the benzoxadiazole ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- UV-Vis and Fluorescence Spectroscopy : Used to study electronic transitions (e.g., λ~350–370 nm for benzoxadiazole derivatives) and quantum yields, relevant for fluorescence applications .

Q. Advanced: How can contradictory data in spectroscopic characterization (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved?

Contradictory shifts may arise from solvent effects, impurities, or tautomerism. Strategies:

- Solvent Screening : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to predict chemical shifts and compare with experimental data .

- 2D NMR : Employ - heteronuclear correlation (HETCOR) to map fluorine-proton coupling.

Q. Advanced: What methodologies are employed to study the electronic properties of this compound for optoelectronic applications?

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., ~3.45 eV) and charge distribution using software like Gaussian. TD-DFT predicts UV-Vis absorption bands .

- Electrochemical Analysis : Cyclic voltammetry measures redox potentials to assess electron-withdrawing effects of fluorine substituents.

- Fluorescence Quenching Studies : Titrate with electron donors/acceptors to evaluate excited-state interactions .

Q. Basic: What are the primary research applications of this compound in academic settings?

- Fluorescent Labeling : Acts as a derivatization reagent for thiols and amines in HPLC/UHPLC-MS, enabling sensitive detection of biomolecules (e.g., cysteine, glutathione) .

- Bioconjugation : Forms stable thioether bonds with peptides for bioimaging or drug delivery studies .

Q. Advanced: How can reaction yields be improved for benzoxadiazole-based bioconjugates?

- Catalyst Optimization : Use molecular sieves to enhance nucleophilic attack on the benzoxadiazole ring during thio-conjugation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic peptides.

- Temperature Control : Reactions at 25–40°C minimize side reactions while maintaining kinetics .

Q. Advanced: What strategies address low sensitivity in benzoxadiazole-based analytical reagents?

- Derivatization with Isotopic Labels : Use deuterated or -labeled analogs to enhance MS detection limits .

- Hybrid Reagents : Combine benzoxadiazole with sulfonamide groups (e.g., DBD-F derivatives) to improve fluorescence quantum yield .

- Pre-column Derivatization : Optimize pH and reaction time (e.g., 30 min at 60°C) for maximum thiol/amine labeling efficiency .

Q. Basic: How is the stability of this compound evaluated under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC purity checks.

- Long-term Stability : Store aliquots at -20°C in amber vials with desiccants. Regular NMR and MS analyses track structural integrity over months .

Q. Advanced: How do computational models assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Reactivity Mapping : Calculate Fukui indices to identify electrophilic sites (e.g., C-4/C-7 positions) prone to nucleophilic attack .

- Transition State Analysis : Simulate reaction pathways using DFT to predict activation energies and regioselectivity .

Q. Advanced: What experimental designs are used to resolve conflicting bioactivity data in benzoxadiazole derivatives?

- Dose-Response Curves : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects.

- Control Experiments : Include fluorophore-free analogs to distinguish target-specific effects from autofluorescence artifacts .

- Orthogonal Assays : Combine enzyme inhibition studies with cellular viability assays (e.g., MTT) to validate mechanisms .

Propriétés

IUPAC Name |

5,6-difluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJUQOKUYVSJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NON=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666670 | |

| Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761427-85-4 | |

| Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.